molecular formula C17H17ClN4OS2 B2990202 4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide CAS No. 1211788-57-6

4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide

Cat. No. B2990202
M. Wt: 392.92
InChI Key: ZBDVRNVEQYVMJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a benzo[d]thiazol ring, a thiophene ring, and a piperazine ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzo[d]thiazol ring, a thiophene ring, and a piperazine ring. The presence of these rings and the attached functional groups would significantly influence the compound’s chemical properties .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the functional groups and the aromatic rings. The electron-rich thiophene and benzo[d]thiazol rings might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings and the functional groups would influence its solubility, melting point, boiling point, and other physical and chemical properties .

Scientific Research Applications

Synthesis and Biological Activities

Compounds similar to the specified chemical structure have been synthesized and evaluated for their potential in various biological applications. For instance, compounds with piperazine derivatives and thiazole moieties have been studied for their antimicrobial and antiviral activities. These compounds often serve as key intermediates in the development of new therapeutic agents due to their diverse biological activities.

Antimicrobial and Antiviral Applications

Several studies have synthesized novel compounds incorporating piperazine and thiazole structures to evaluate their antimicrobial and antiviral properties. For example, compounds with modifications on the piperazine ring or the thiazole moiety have shown promising results against a range of microbial strains and viruses. These findings indicate the potential of such compounds in the development of new antimicrobial and antiviral therapies.

Anti-inflammatory and Analgesic Effects

Research into compounds containing elements of the specified chemical structure has also explored their anti-inflammatory and analgesic effects. Through various synthetic pathways, researchers have developed compounds that exhibit significant activity against cyclooxygenase enzymes, demonstrating potential as anti-inflammatory and analgesic agents.

Heterocyclic Chemistry and Drug Discovery

The synthesis of compounds with complex structures, including piperazine and thiazole rings, is a key area of interest in heterocyclic chemistry and drug discovery. These compounds are often synthesized to explore their pharmacological profiles and to develop new drugs with improved efficacy and safety profiles for various diseases.

References

  • Synthesis and biological evaluation of piperazine and triazolo-pyrazine derivatives as potential antimicrobial agents M. Patil et al., 2021.
  • Synthesis of novel 1,3,4-thiadiazole amide derivatives containing piperazine with potential biological activities Z. Xia, 2015.
  • Synthesis and antimicrobial activity of new pyridine derivatives N. Patel et al., 2011.

properties

IUPAC Name

4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-thiophen-2-ylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4OS2/c1-11-4-5-12(18)15-14(11)20-17(25-15)22-8-6-21(7-9-22)16(23)19-13-3-2-10-24-13/h2-5,10H,6-9H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDVRNVEQYVMJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)NC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide

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